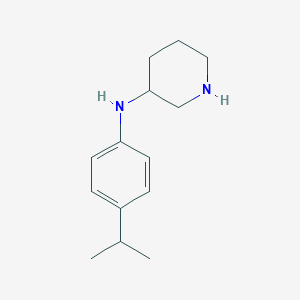

N-(4-isopropylphenyl)-3-piperidinamine

説明

N-(4-isopropylphenyl)-3-piperidinamine is a substituted piperidinamine derivative featuring a 4-isopropylphenyl group attached to the nitrogen of the piperidine ring. This compound belongs to the broader class of amides and amines, which are critical in pharmaceutical chemistry due to their versatility in drug design.

特性

IUPAC Name |

N-(4-propan-2-ylphenyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-11(2)12-5-7-13(8-6-12)16-14-4-3-9-15-10-14/h5-8,11,14-16H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPLSDGUWNBIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Key Structural Attributes :

- Piperidine Ring : A six-membered amine ring that enhances blood-brain barrier permeability.

- 4-Isopropylphenyl Group : A lipophilic substituent that may improve membrane affinity and metabolic stability.

- Amine Functionality : Provides sites for hydrogen bonding, influencing receptor binding.

Comparison with Structurally Similar Compounds

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)

Structure : Contains a piperidine ring substituted with a methoxymethyl group and a phenylpropanamide moiety.

Key Differences :

- The methoxymethyl group increases polarity compared to the isopropylphenyl group in the target compound.

- The propanamide linkage may confer greater metabolic stability than the primary amine in N-(4-isopropylphenyl)-3-piperidinamine.

Applications : Used as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules .

W54011 (N-([4-dimethylaminophenyl]methyl)-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxamide hydrochloride)

Structure: Combines a tetrahydronaphthalene core with a 4-isopropylphenyl group and a dimethylaminophenylmethyl substituent. Key Differences:

- The dimethylamino group introduces basicity, which could influence ionization state and pharmacokinetics. Applications: Cited in GPCR/ion channel research, suggesting utility in studying receptor-ligand interactions .

2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-isopropylphenyl)acetamide

Structure : Features a thiazolidinedione core linked to a 4-isopropylphenylacetamide group.

Key Differences :

- The thiazolidinedione moiety is associated with antidiabetic activity (e.g., pioglitazone), diverging from the CNS focus of piperidinamines.

- The furan substituent may modulate electronic properties and solubility.

Structural and Functional Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。